N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide
Brand Name: Vulcanchem
CAS No.: 2189498-26-6
VCID: VC4513355
InChI: InChI=1S/C19H22N4O2/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)23-7-9-25-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24)
SMILES: C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide

CAS No.: 2189498-26-6

Cat. No.: VC4513355

Molecular Formula: C19H22N4O2

Molecular Weight: 338.411

* For research use only. Not for human or veterinary use.

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide - 2189498-26-6

Specification

CAS No. 2189498-26-6
Molecular Formula C19H22N4O2
Molecular Weight 338.411
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-morpholin-4-ylbenzamide
Standard InChI InChI=1S/C19H22N4O2/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)23-7-9-25-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24)
Standard InChI Key LUFHMIQKIHAULK-UHFFFAOYSA-N
SMILES C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((6-Cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide features a bifurcated structure combining a pyrimidine ring and a benzamide group. The pyrimidine core is substituted at the 6-position with a cyclopropyl group and at the 4-position with a methylene bridge connecting to the benzamide nitrogen. The benzamide component includes a morpholine ring attached para to the amide linkage on the benzene ring .

IUPAC Name and Formula

  • IUPAC Name: N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-(morpholin-4-yl)benzamide

  • Molecular Formula: C₂₀H₂₃N₅O₂

  • Molecular Weight: 373.44 g/mol (calculated via PubChem algorithms) .

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Cyclopropyl Substituent: A strained three-membered hydrocarbon ring at position 6, conferring steric and electronic effects.

  • Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogous compounds provide predictive insights:

  • ¹H NMR: Expected signals include aromatic protons from the pyrimidine (δ 8.5–9.0 ppm) and benzene rings (δ 6.8–7.5 ppm), morpholine methylenes (δ 3.5–3.8 ppm), and cyclopropyl protons (δ 0.8–1.2 ppm) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 373.44 (M+H⁺) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight373.44 g/mol
LogP (Partition Coefficient)~2.1 (estimated via PubChem)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, morpholine O, pyrimidine N atoms)
Rotatable Bonds5

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via sequential coupling reactions, as inferred from analogous protocols in the literature .

Step 1: Preparation of 4-Morpholinobenzoic Acid

4-Morpholinobenzoic acid is synthesized by nucleophilic aromatic substitution, where morpholine reacts with 4-fluorobenzoic acid under basic conditions .

Step 2: Synthesis of (6-Cyclopropylpyrimidin-4-yl)methanamine

A palladium-catalyzed Suzuki-Miyaura coupling installs the cyclopropyl group onto 4-chloropyrimidine, followed by reductive amination to introduce the methylamine moiety .

Step 3: Amide Bond Formation

The final step involves coupling 4-morpholinobenzoic acid with (6-cyclopropylpyrimidin-4-yl)methanamine using HATU/DIEA as activating agents in dichloromethane .

Reaction Scheme:

  • 4-Morpholinobenzoic acid + HATU → Activated ester

  • Activated ester + (6-Cyclopropylpyrimidin-4-yl)methanamine → N-((6-Cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide

Purification and Analytical Methods

  • Purification: Reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) yields high-purity product .

  • Characterization: LC-MS and ¹H NMR confirm structure and purity .

Industrial and Research Applications

Patent Landscape

While no patents directly claim this compound, WO2021074138A1 and EP3277677B9 describe similar pyrimidine-benzamide hybrids for oncology, underscoring commercial interest .

Drug Development Considerations

  • ADMET Profile: Moderate LogP (~2.1) suggests favorable membrane permeability. The morpholine group may improve pharmacokinetics .

  • Scalable Synthesis: Routes using commercially available reagents (e.g., HATU, DIEA) align with industrial feasibility .

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